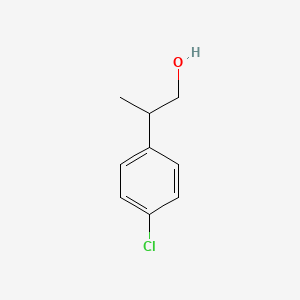

2-(4-Chlorophenyl)-1-propanol

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chlorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-5,7,11H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URHWBOQMDQIEDG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C1=CC=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343054 | |

| Record name | 2-(4-Chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59667-21-9 | |

| Record name | 4-Chloro-β-methylbenzeneethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59667-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Chlorophenyl)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Cutting Edge Synthetic Methodologies for 2 4 Chlorophenyl 1 Propanol

Regioselective and Stereoselective Synthesis Strategies for 2-(4-Chlorophenyl)-1-propanol

The precise control of regioselectivity and stereoselectivity is paramount in the synthesis of enantiomerically pure this compound. Modern synthetic approaches have increasingly focused on asymmetric methods to achieve high levels of stereochemical purity.

Asymmetric Reduction Approaches to Enantiopure this compound

The most direct route to enantiopure this compound involves the asymmetric reduction of the corresponding prochiral ketone, 4'-chloroacetophenone (B41964). Both biocatalytic and chemocatalytic methods have been successfully employed for this transformation.

Biocatalytic Reductions: A variety of microorganisms and plant-based catalysts have demonstrated high efficiency and enantioselectivity in the reduction of 4'-chloroacetophenone. For instance, strains of Saccharomyces cerevisiae have been shown to reduce 4'-chloroacetophenone to the corresponding chiral alcohol with good stereoselectivity. researchgate.net Plant tissues from species such as Daucus carota (carrot), Malus pumila (apple), and others have also been utilized as biocatalysts, achieving high enantiomeric excess (e.e.) and chemical yields. In one study, the reduction of 4'-chloroacetophenone using favorable plant tissue resulted in an e.e. of approximately 98% and a chemical yield of around 80%. rsc.org The bacterium Acetobacter sp. CCTCC M209061 has also been identified as a promising whole-cell biocatalyst, yielding (R)-1-(4-chlorophenyl)ethanol with an e.e. of over 99%. researchgate.net

Interactive Data Table: Biocatalytic Reduction of 4'-Chloroacetophenone

| Biocatalyst | Product Configuration | Enantiomeric Excess (e.e.) | Chemical Yield | Reference |

| Favorable Plant Tissue | Not Specified | ~98% | ~80% | rsc.org |

| Saccharomyces cerevisiae B5 | Not Specified | Good | High | researchgate.net |

| Acetobacter sp. CCTCC M209061 | (R) | >99% | ~97% (after 3 cycles) | researchgate.net |

Chiral Catalyst Development for Enantioselective Access

The development of chiral transition metal catalysts has revolutionized asymmetric synthesis. For the reduction of aryl ketones like 4'-chloroacetophenone, ruthenium and rhodium-based catalysts bearing chiral ligands have proven to be particularly effective.

Ruthenium complexes, especially those developed by Noyori and his research group, are highly efficient for the asymmetric hydrogenation of ketones. acs.org These catalysts, often featuring a ruthenium metal center with a chiral diphosphine and a chiral diamine ligand, can achieve high stereoselectivity and turnover numbers. acs.org Rhodium complexes containing chiral ligands, such as those derived from amino acids and triazoles, have also been successfully employed in the asymmetric transfer hydrogenation of ketones, yielding secondary alcohols with high enantiomeric excess. wikipedia.org The enantioselectivity of these reactions can often be tuned by modifying the structure of the chiral ligand.

Diastereoselective Routes Utilizing Chiral Auxiliaries

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction. Once the desired stereochemistry is established, the auxiliary can be removed. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been widely used in various asymmetric transformations, including aldol (B89426) reactions and alkylations. wikipedia.orgrsc.org While specific applications to the synthesis of this compound are not extensively documented, the general principles of using chiral auxiliaries to control the formation of stereocenters are well-established and could be applied to this target molecule. The strategy involves attaching the chiral auxiliary to a precursor molecule, performing a diastereoselective reaction to introduce the desired stereocenter, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Multi-Component Reaction Pathways Incorporating the this compound Moiety

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer significant advantages in terms of efficiency and atom economy. The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that could potentially be adapted for the synthesis of precursors to this compound. wikipedia.orgwikipedia.org

The Passerini three-component reaction involves an aldehyde or ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy carboxamide. wikipedia.org By using 4-chlorobenzaldehyde (B46862) as the aldehyde component, it would be possible to generate a molecule containing the 4-chlorophenyl group. Subsequent chemical transformations could then be employed to convert the resulting product into the desired this compound structure.

The Ugi four-component reaction is even more versatile, combining an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide. wikipedia.org Similar to the Passerini reaction, employing 4-chlorobenzaldehyde as a starting material would incorporate the necessary chlorophenyl moiety into the product, which could then be further elaborated to yield the target alcohol. While direct synthesis of this compound via these MCRs is not straightforward, they offer a powerful strategy for rapidly building molecular complexity and accessing key intermediates.

Sustainable and Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing synthetic route design. Key aspects include the use of environmentally benign solvents, catalysts, and reaction conditions.

Solvent-Free and Aqueous Medium Synthetic Protocols

Solvent-Free Synthesis: Performing reactions without a solvent minimizes waste, reduces costs, and simplifies purification processes. Mechanochemical methods, such as ball milling, have been shown to be effective for various organic transformations in the absence of a solvent. morressier.com For instance, the solvent-free reduction of acetophenone (B1666503) to 1-phenylethanol (B42297) using sodium borohydride (B1222165) under mechanochemical conditions has been reported, highlighting a greener approach to ketone reduction. morressier.com Similar solvent-free protocols could potentially be developed for the reduction of 4'-chloroacetophenone.

Aqueous Medium Synthesis: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The development of water-soluble catalysts has enabled many organic reactions, including asymmetric reductions, to be carried out in aqueous media. Asymmetric transfer hydrogenation of prochiral ketones has been successfully performed in water using water-soluble chiral ruthenium and rhodium complexes with sodium formate (B1220265) as the hydrogen source. nih.govorganic-chemistry.org These methods offer a more sustainable alternative to traditional reductions that rely on volatile organic solvents.

Interactive Data Table: Green Synthesis Approaches for Ketone Reduction

| Green Approach | Reaction | Key Features | Reference |

| Solvent-Free | Reduction of Acetophenone | Mechanochemistry, Sodium Borohydride | morressier.com |

| Aqueous Medium | Asymmetric Transfer Hydrogenation | Water-soluble Ru/Rh catalysts, Sodium Formate | nih.govorganic-chemistry.org |

Atom Economy and Process Intensification Considerations

In the contemporary synthesis of chemical compounds, particularly those with applications in pharmaceuticals and advanced materials, the principles of green chemistry are paramount. jocpr.comsemanticscholar.org Two of the most impactful of these principles are atom economy and process intensification. Atom economy, a concept developed by Barry Trost, measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comrsc.org It provides a clear metric for waste generation at the molecular level. Process intensification, meanwhile, refers to the development of novel apparatuses and techniques that lead to dramatically smaller, cleaner, safer, and more energy-efficient chemical processes. cetjournal.it When applied to the synthesis of this compound, these considerations guide the development of methodologies that are not only efficient in yield but also environmentally and economically sustainable.

Atom Economy in the Synthesis of this compound

The ideal synthesis from an atom economy perspective would incorporate every atom from the starting materials into the final product, achieving 100% atom economy. scranton.edu Addition reactions, such as catalytic hydrogenation, are prime examples of atom-economical transformations. jocpr.com In contrast, substitution and elimination reactions, or those requiring stoichiometric activating agents or chiral auxiliaries, inherently generate byproducts and thus have lower atom economies. rsc.org

A common and direct route to chiral alcohols like this compound is the asymmetric reduction of the corresponding prochiral ketone, 1-(4-Chlorophenyl)-1-propanone. The choice of reducing agent and catalyst system is critical to the atom economy of the process.

Catalytic Asymmetric Transfer Hydrogenation (ATH): This method stands out for its high atom economy. In a typical ATH reaction, a simple alcohol like isopropanol (B130326) serves as the hydrogen source, catalyzed by a small amount of a chiral transition metal complex (e.g., Ruthenium or Rhodium-based). The isopropanol is oxidized to acetone, which is often the only significant byproduct.

Catalytic Asymmetric Hydrogenation: This approach offers the highest possible theoretical atom economy. The direct addition of hydrogen gas (H₂) across the carbonyl double bond of the ketone substrate, guided by a chiral catalyst, incorporates all atoms of the hydrogen molecule into the product. The only "reagent" is H₂, and no stoichiometric byproducts are formed. jocpr.com

The table below compares the theoretical atom economy of these catalytic approaches.

| Synthetic Method | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Asymmetric Hydrogenation | 1-(4-Chlorophenyl)-1-propanone, Hydrogen (H₂) | This compound | None | 100% |

| Asymmetric Transfer Hydrogenation | 1-(4-Chlorophenyl)-1-propanone, Isopropanol | This compound | Acetone | 74.3% |

The atom economy for ATH is calculated as: [MW of Product] / ([MW of Ketone] + [MW of Isopropanol]) * 100. This calculation assumes isopropanol as the hydrogen donor.

As the data indicates, direct asymmetric hydrogenation is the superior method from a purely atom-economical standpoint. jocpr.com The development and application of highly active and selective heterogeneous or homogeneous catalysts for this transformation are therefore key research objectives.

Process Intensification Strategies

Process intensification aims to move beyond traditional, large-scale batch reactors toward more efficient and safer manufacturing technologies. For the synthesis of this compound, particularly via catalytic hydrogenation, continuous flow chemistry offers significant advantages. cetjournal.itnih.gov

Continuous Flow Synthesis: Performing the catalytic reduction in a continuous flow reactor, such as a packed-bed reactor containing an immobilized chiral catalyst, can dramatically intensify the process. nih.gov This approach offers several benefits over conventional batch processing:

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material (e.g., flammable hydrogen gas and solvents) present at any given time, significantly reducing the risks associated with highly exothermic reactions or the handling of pressurized gases. cetjournal.it

Superior Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors or packed-bed reactors allows for precise temperature control and efficient mixing of reactants (e.g., hydrogen gas, liquid substrate), leading to faster reaction rates, higher selectivity, and improved consistency. nih.gov

Increased Productivity and Catalyst Longevity: An immobilized catalyst can be used continuously for extended periods, eliminating the need for catalyst filtration and separation steps required in batch processes. This increases throughput and simplifies downstream processing. nih.gov

The following table outlines the benefits of shifting from a batch process to a continuous flow process for this synthesis.

| Parameter | Traditional Batch Reactor | Continuous Flow Reactor (Process Intensification) |

| Safety | Higher risk due to large volumes of reagents and solvent; potential for thermal runaway. | Inherently safer due to small reactor hold-up; superior temperature control. cetjournal.it |

| Efficiency | Limited by heat/mass transfer; downtime between batches for cleaning and setup. | Excellent heat/mass transfer leads to faster reactions and higher yields; continuous operation increases throughput. nih.gov |

| Catalyst Handling | Requires separation and filtration of catalyst after each batch; potential for catalyst deactivation. | Immobilized catalyst allows for easy separation and reuse, simplifying workup and improving catalyst lifetime. |

| Process Control | Slower response to parameter changes (temperature, pressure). | Precise and rapid control over reaction conditions, leading to higher product quality and reproducibility. |

| Scalability | Scaling up can be complex and require significant re-engineering ("scale-up" issues). | Scalability is often achieved by running multiple reactors in parallel ("numbering-up"), which is more predictable. |

By integrating high atom economy reactions like catalytic asymmetric hydrogenation with process intensification techniques such as continuous flow chemistry, the synthesis of this compound can be transformed into a highly efficient, safe, and sustainable manufacturing process.

Elucidating Chemical Reactivity and Derivatization Pathways of 2 4 Chlorophenyl 1 Propanol

Hydroxyl Group Transformations in 2-(4-Chlorophenyl)-1-propanol

The primary alcohol moiety in this compound is a focal point for numerous chemical modifications. Its reactivity is characteristic of primary alcohols, allowing for transformations such as esterification, etherification, oxidation, and nucleophilic substitution.

Esterification: The conversion of this compound to its corresponding esters can be readily achieved through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. The most common method is the Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukmasterorganicchemistry.com This is a reversible process where the equilibrium can be driven towards the product by removing the water formed during the reaction. masterorganicchemistry.comyoutube.com

For example, the reaction with acetic acid yields 2-(4-chlorophenyl)propyl acetate (B1210297). The general mechanism involves protonation of the carboxylic acid's carbonyl oxygen, which increases its electrophilicity, followed by nucleophilic attack from the alcohol's hydroxyl group. chemguide.co.uk

Etherification: The synthesis of ethers from this compound can be accomplished via methods like the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. This process results in the formation of an ether linkage. Acid-catalyzed dehydration of two alcohol molecules can also produce ethers, though this method can also lead to elimination products (alkenes). researchgate.netaimspress.com

Table 1: Representative Hydroxyl Group Transformations

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Esterification | Carboxylic Acid (R-COOH), H⁺ catalyst | Ester |

| Esterification | Acyl Chloride (R-COCl), Base | Ester |

| Etherification | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Ether |

Oxidation: As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions. libretexts.org Mild oxidizing agents, such as pyridinium chlorochromate (PCC), will selectively oxidize the primary alcohol to the corresponding aldehyde, 2-(4-chlorophenyl)propanal. youtube.com

Stronger oxidizing agents, including potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄), will oxidize the alcohol completely to the carboxylic acid, 2-(4-chlorophenyl)propanoic acid. youtube.com The initial oxidation to the aldehyde is followed by hydration and further oxidation. libretexts.org

Reduction: The term "reduction" in the context of the hydroxyl group itself is not standard, as the carbinol carbon is already in a reduced state. However, the carbonyl group of the aldehyde or ketone derivatives obtained from oxidation can be reduced back to the alcohol. For instance, the reduction of 2-(4-chlorophenyl)propanal using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would regenerate this compound. Transfer hydrogenation, using a hydrogen donor like 2-propanol in the presence of a catalyst such as Raney Nickel, can also be employed to reduce ketones to secondary alcohols. researchgate.net

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Product | Product Type |

|---|---|---|

| Pyridinium Chlorochromate (PCC) | 2-(4-chlorophenyl)propanal | Aldehyde |

| Potassium Permanganate (KMnO₄) | 2-(4-chlorophenyl)propanoic acid | Carboxylic Acid |

| Sodium Dichromate (Na₂Cr₂O₇) / H₂SO₄ | 2-(4-chlorophenyl)propanoic acid | Carboxylic Acid |

The hydroxyl group is a poor leaving group (OH⁻), but it can be converted into a good leaving group to facilitate nucleophilic substitution. youtube.com This is typically achieved by protonating the alcohol with a strong acid (e.g., HBr, HCl), which converts the leaving group to a neutral water molecule. libretexts.org The subsequent attack by a halide ion can proceed via an Sₙ1 or Sₙ2 mechanism, depending on the substrate's structure. For primary alcohols like this compound, the Sₙ2 pathway is generally favored. libretexts.orgodinity.com

Alternatively, the hydroxyl group can be converted to a sulfonate ester, such as a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The tosylate group is an excellent leaving group, and its displacement by a wide range of nucleophiles allows for the synthesis of various derivatives. pressbooks.pub Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are also effective for converting primary alcohols into the corresponding alkyl chlorides and bromides, respectively.

Reactions Involving the Aromatic 4-Chlorophenyl Substructure

The aromatic ring of this compound is susceptible to electrophilic substitution and can participate in transition metal-catalyzed cross-coupling reactions.

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.org The rate and regioselectivity of this reaction are governed by the substituents already present on the ring. In this compound, the ring is substituted with a chloro group and an alkyl group (2-hydroxypropyl).

Chloro Group: The chlorine atom is deactivating due to its inductive electron-withdrawing effect, but it is an ortho, para-director because its lone pairs can donate electron density through resonance, stabilizing the arenium ion intermediate. uci.edu

Alkyl Group: The 2-hydroxypropyl group is activating and an ortho, para-director due to its electron-donating inductive effect.

The incoming electrophile will preferentially substitute at the positions ortho to the alkyl group (and meta to the chloro group) due to the combined directing effects and the stronger activating nature of the alkyl group. Steric hindrance from the propyl chain may favor substitution at the position further from the point of attachment. Common SₑAr reactions include nitration (using HNO₃/H₂SO₄), halogenation (e.g., Br₂/FeBr₃), sulfonation (SO₃/H₂SO₄), and Friedel-Crafts alkylation and acylation. total-synthesis.commasterorganicchemistry.com

The carbon-chlorine bond on the aromatic ring allows this compound to act as an electrophilic partner in transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds. youtube.com

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org While aryl chlorides are less reactive than bromides or iodides, specialized catalyst systems incorporating electron-rich, bulky phosphine ligands can effectively facilitate the coupling of aryl chlorides with various boronic acids to form biaryl compounds. organic-chemistry.org The catalytic cycle involves oxidative addition of the aryl chloride to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product. libretexts.orgyonedalabs.com

Sonogashira Reaction: The Sonogashira coupling reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org It is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.orglibretexts.org As with the Suzuki reaction, the coupling of aryl chlorides requires more robust catalytic systems than those used for more reactive halides. Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov

Table 3: Cross-Coupling Reactions of the 4-Chlorophenyl Group

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | Boronic Acid (R-B(OH)₂) | Pd catalyst, Base | Aryl-Aryl or Aryl-Alkyl |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-Alkynyl |

Directed Functionalization via Lithiation or Halogen-Metal Exchange

The functionalization of the aromatic ring of this compound can be achieved with high regioselectivity through two primary organometallic strategies: directed ortho-metalation (DoM) and halogen-metal exchange. These methods generate aryllithium intermediates that can be trapped with various electrophiles to introduce new substituents onto the chlorophenyl ring.

Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique that utilizes a directing metalation group (DMG) on an aromatic ring to guide a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), to deprotonate a specific C-H bond at the ortho position. wikipedia.orgorganic-chemistry.org The heteroatom of the DMG coordinates to the lithium ion, positioning the alkyl base to abstract a nearby proton. baranlab.org

In the case of this compound, the hydroxyl (-OH) group of the propanol (B110389) side chain can function as a DMG. However, the acidic proton of the hydroxyl group will react first with the organolithium reagent. This necessitates a modified approach:

Deprotonation-Metalation: Treatment with two or more equivalents of n-BuLi can be employed. The first equivalent acts as a base to deprotonate the alcohol, forming a lithium alkoxide. This alkoxide then serves as the in-situ DMG, directing the second equivalent of n-BuLi to deprotonate one of the ortho positions on the phenyl ring (C-3 or C-5).

Protection-Metalation: A more common strategy involves protecting the hydroxyl group as an ether (e.g., methoxymethyl ether, MOM) or another suitable group that lacks an acidic proton but retains the coordinating oxygen atom. This protected derivative can then be treated with one equivalent of an organolithium reagent to achieve clean ortho-lithiation. baranlab.org

Once the aryllithium intermediate is formed at the C-3 (or C-5) position, it can react with a wide range of electrophiles (E+) to introduce new functional groups.

Halogen-Metal Exchange

Halogen-metal exchange is a fundamental reaction in organometallic chemistry where a halogen atom on an organic halide is swapped with a metal from an organometallic reagent. wikipedia.org This reaction is particularly rapid for aryl bromides and iodides but can also be achieved with aryl chlorides using highly reactive organolithiums like tert-butyllithium (t-BuLi). The reaction rate generally follows the trend I > Br > Cl. wikipedia.org

For this compound, a halogen-metal exchange reaction would occur at the C-4 position, the site of the chloro substituent. This process competes with directed ortho-metalation and is often faster, especially if a more reactive alkyllithium like s-BuLi or t-BuLi is used at low temperatures. uwindsor.ca This method provides a regiocomplementary route to the DoM approach, allowing for functionalization at the position originally bearing the halogen.

The following table summarizes the potential outcomes of these functionalization pathways.

| Method | Reagent | Site of Lithiation | Potential Electrophiles (E+) | Resulting Functional Group (-E) |

|---|---|---|---|---|

| Directed ortho-Metalation (DoM) | 2.2 eq. n-BuLi, THF, -78 °C | C-3 / C-5 | D₂O | -D (Deuterium) |

| Directed ortho-Metalation (DoM) | 2.2 eq. n-BuLi, THF, -78 °C | C-3 / C-5 | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| Directed ortho-Metalation (DoM) | 2.2 eq. n-BuLi, THF, -78 °C | C-3 / C-5 | CO₂ then H₃O⁺ | -COOH (Carboxylic Acid) |

| Directed ortho-Metalation (DoM) | 2.2 eq. n-BuLi, THF, -78 °C | C-3 / C-5 | DMF | -CHO (Aldehyde) |

| Halogen-Metal Exchange | 2.2 eq. t-BuLi, THF, -78 °C | C-4 | D₂O | -D (Deuterium) |

| Halogen-Metal Exchange | 2.2 eq. t-BuLi, THF, -78 °C | C-4 | (CH₃)₃SiCl | -Si(CH₃)₃ (Trimethylsilyl) |

| Halogen-Metal Exchange | 2.2 eq. t-BuLi, THF, -78 °C | C-4 | CO₂ then H₃O⁺ | -COOH (Carboxylic Acid) |

Stereochemical Integrity and Rearrangement During Reaction Sequences

The C2 carbon of this compound is a chiral center, meaning the molecule can exist as a pair of enantiomers. The outcome of chemical reactions at this stereocenter is of critical importance, with reactions potentially proceeding with stereospecificity, leading to either retention or inversion of the original configuration.

Stereospecificity of Reactions at the Chiral Carbon (C2)

A stereospecific reaction is one in which different stereoisomers of a starting material react to give different stereoisomers of the product. Nucleophilic substitution reactions at the C2 position of this compound can be highly stereospecific, provided the reaction mechanism is controlled.

The hydroxyl group is inherently a poor leaving group. Therefore, to perform a nucleophilic substitution at the C2 carbon, the -OH group must first be converted into a good leaving group. A common method is the conversion of the alcohol to a tosylate ester by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction is stereospecific and proceeds with retention of configuration , as the covalent bond between the chiral carbon (C2) and the oxygen atom is not broken during the process. pressbooks.pub

Once formed, the resulting 2-(4-chlorophenyl)-1-propyl tosylate is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The Sₙ2 mechanism involves a backside attack by the nucleophile on the chiral carbon, which displaces the leaving group (tosylate) in a single, concerted step. This mechanism is stereospecific and invariably leads to a complete inversion of configuration at the stereocenter, a phenomenon known as Walden inversion. pressbooks.pubvedantu.com This two-step sequence allows for the stereospecific conversion of one enantiomer of this compound into a product with the opposite configuration.

Studies on Retention and Inversion of Configuration

The ability to control whether a reaction proceeds with retention or inversion of configuration is fundamental to asymmetric synthesis. For a chiral molecule like this compound, both outcomes are achievable through careful selection of reagents and reaction pathways.

Inversion of Configuration

Retention of Configuration

Achieving net retention of configuration via a substitution reaction is more complex and typically requires one of two approaches:

Reactions Not Breaking Bonds to the Stereocenter: Any reaction of the alcohol that does not break the C2-O bond will proceed with retention. The formation of a tosylate is a prime example. pressbooks.pub

Double Inversion Sequence: A net retention of stereochemistry can be achieved by performing two consecutive Sₙ2 reactions. Each step proceeds with inversion, so the product of the two-step sequence has the same configuration as the starting material. For example, the alcohol could first be converted to an alkyl bromide using a reagent like phosphorus tribromide (PBr₃), a reaction known to proceed with inversion. A second Sₙ2 reaction, where a different nucleophile displaces the bromide, would cause another inversion, leading to a final product with the original stereochemistry.

It is important to note that reaction conditions that favor a unimolecular nucleophilic substitution (Sₙ1) mechanism would lead to a loss of stereochemical integrity. Sₙ1 reactions proceed through a planar, achiral carbocation intermediate, which can be attacked by a nucleophile from either face, typically resulting in a racemic or near-racemic mixture of products with both inverted and retained configurations. vedantu.com

The table below outlines predictable stereochemical outcomes for reactions at the C2 center of an enantiopure sample of this compound.

| Starting Material | Reaction Sequence | Key Mechanism | Stereochemical Outcome at C2 |

|---|---|---|---|

| (R)-2-(4-Chlorophenyl)-1-propanol | 1. TsCl, Pyridine 2. NaCN | Sₙ2 | Inversion (to S-product) |

| (R)-2-(4-Chlorophenyl)-1-propanol | 1. PBr₃ 2. NaN₃ | Double Sₙ2 | Retention (to R-product) |

| (R)-2-(4-Chlorophenyl)-1-propanol | TsCl, Pyridine | No bond breaking at C2 | Retention (to R-tosylate) |

| (R)-2-(4-Chlorophenyl)-1-propyl tosylate | CH₃COO⁻ Na⁺ | Sₙ2 | Inversion (to S-acetate) |

| (R)-2-(4-Chlorophenyl)-1-propanol | Forcing Sₙ1 conditions (e.g., strong acid, non-nucleophilic solvent) | Sₙ1 | Racemization (loss of stereointegrity) |

Advanced Spectroscopic Characterization and Absolute Structural Elucidation of 2 4 Chlorophenyl 1 Propanol

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

High-field Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous determination of a molecule's constitution by probing the magnetic environments of its atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). The use of high-field magnets enhances spectral resolution, allowing for the clear differentiation of signals that might otherwise overlap at lower field strengths. For 2-(4-Chlorophenyl)-1-propanol, this technique provides precise information on the chemical shifts, scalar couplings, and through-space interactions of the nuclei, which are fundamental to mapping the molecular framework.

In a typical ¹H NMR spectrum of this compound, distinct signals would correspond to the protons of the methyl group, the methine proton adjacent to the aromatic ring, the diastereotopic methylene protons of the primary alcohol, the hydroxyl proton, and the aromatic protons on the chlorophenyl ring. Similarly, the ¹³C NMR spectrum would display unique resonances for each carbon atom in its specific electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (CH₂) | ~3.6-3.7 (diastereotopic) | ~68 |

| C2 (CH) | ~2.9-3.0 | ~45 |

| C3 (CH₃) | ~1.2-1.3 | ~18 |

| C4 (Aromatic C-Cl) | - | ~132 |

| C5, C9 (Aromatic C-H ortho to C-Cl) | ~7.2-7.3 | ~129 |

| C6, C8 (Aromatic C-H meta to C-Cl) | ~7.1-7.2 | ~130 |

| C7 (Aromatic C-ipso) | - | ~142 |

Note: Predicted values are based on standard chemical shift ranges and substituent effects. Actual experimental values may vary based on solvent and other conditions.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

To resolve complex structural details, two-dimensional (2D) NMR experiments are employed. These techniques display correlations between different nuclei, providing a more complete picture of the molecular structure.

Correlation Spectroscopy (COSY): This homonuclear technique reveals scalar coupling relationships between protons, typically those separated by two or three bonds (²J and ³J couplings). For this compound, a COSY spectrum would show cross-peaks connecting the methyl protons (H3) to the methine proton (H2), H2 to the methylene protons (H1), and H1 to the hydroxyl proton (OH), confirming the spin system of the propanol (B110389) chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. An HSQC spectrum of the target molecule would show cross-peaks linking each proton signal to the signal of the carbon atom it is bonded to (e.g., H1 to C1, H2 to C2, H3 to C3), allowing for the definitive assignment of carbon resonances.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically two or three bonds) between protons and carbons. This is crucial for establishing the connectivity between different parts of the molecule. For instance, HMBC correlations would be expected from the methine proton (H2) to the ipso- and ortho-carbons of the chlorophenyl ring (C7, C6, C8), confirming the attachment of the propanol chain to the aromatic ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is particularly useful for determining stereochemistry and conformational preferences. In this compound, NOESY correlations could help to define the spatial relationship between the protons on the chiral center (C2) and the adjacent methylene group (C1).

Quantitative NMR for Stereoisomeric Ratio Determination

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration or purity of a substance. When applied to a mixture of stereoisomers, such as the enantiomers or diastereomers of a chiral molecule, qNMR can be used to determine their relative ratios. For a sample of this compound containing both (R)- and (S)-enantiomers, the standard ¹H NMR spectra of the two enantiomers are identical. However, in the presence of a chiral solvating agent or a chiral derivatizing agent, separate, distinguishable signals for each enantiomer can be observed, allowing for the integration of these signals to determine the enantiomeric ratio.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This capability allows for the differentiation between compounds that may have the same nominal mass but different elemental formulas. For this compound (C₉H₁₁ClO), HRMS can confirm the molecular formula by matching the experimentally measured accurate mass to the theoretically calculated mass.

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through the analysis of its fragmentation patterns. When the protonated molecule [M+H]⁺ is subjected to collision-induced dissociation, it breaks apart into smaller, characteristic fragment ions.

Table 2: Expected HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₁₁ClO |

| Calculated Monoisotopic Mass | 170.05224 u |

| Key Fragment Ion (m/z) | Description |

| 139.0360 | Loss of CH₂OH (Benzylic cleavage) |

| 111.0098 | Chlorotropylium ion (Loss of C₃H₆O) |

| 75.0257 | Phenyl cation (Loss of C₃H₆O and Cl) |

Note: The presence of chlorine would be indicated by a characteristic isotopic pattern, with the ³⁷Cl isotope appearing at M+2 with approximately one-third the intensity of the ³⁵Cl peak.

Infrared (IR) and Raman Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present, making these methods excellent for functional group identification.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions. Key functional groups have characteristic absorption bands.

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light. The resulting spectrum shows vibrational modes that involve a change in the polarizability of the molecule.

For this compound, both techniques would provide a unique vibrational fingerprint.

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group/Bond | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (broad) | 3200-3600 (weak) |

| C-H (sp³) | Stretching | 2850-3000 | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 | 1450-1600 |

| C-O (Alcohol) | Stretching | 1000-1260 | 1000-1260 |

| C-Cl (Aryl Halide) | Stretching | 1000-1100 | 1000-1100 |

Conformational analysis can also be performed, as changes in the molecular conformation can lead to shifts in the vibrational frequencies. By comparing experimental spectra with those predicted by theoretical calculations (e.g., using Density Functional Theory), a deeper understanding of the molecule's preferred three-dimensional shape can be obtained.

Single Crystal X-ray Diffraction Analysis for Solid-State Structure and Absolute Configuration

Single Crystal X-ray Diffraction (SCXRD) is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to construct a detailed model of the crystal lattice, including bond lengths, bond angles, and torsional angles.

For a chiral compound like this compound, SCXRD is uniquely capable of determining the absolute configuration of the stereocenter without ambiguity, provided a suitable single crystal can be grown. The analysis of anomalous dispersion effects allows for the assignment of the (R) or (S) configuration to the chiral center. The resulting crystallographic data would include:

Unit cell dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Space group: The symmetry operations that describe the arrangement of molecules within the crystal.

Atomic coordinates: The precise position of every atom in the asymmetric unit.

This information provides an unequivocal depiction of the molecule's solid-state structure and intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism - ECD, Optical Rotatory Dispersion - ORD) for Enantiomeric Excess and Absolute Configuration Determination

Chiroptical spectroscopy techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods are exquisitely sensitive to the stereochemistry of a molecule.

Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left- and right-circularly polarized light as a function of wavelength, typically in the UV-Vis range. An ECD spectrum consists of positive or negative bands (Cotton effects) corresponding to electronic transitions within the molecule's chromophores. The sign and intensity of these bands are directly related to the absolute configuration of the chiral center(s). By comparing the experimental ECD spectrum of an unknown enantiomer to that predicted by quantum-chemical calculations, its absolute configuration can be confidently assigned.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. The resulting curve, particularly in the region of an absorption band, shows a characteristic shape (a Cotton effect) that is also indicative of the absolute configuration. While less commonly used now than ECD for absolute configuration determination, ORD remains a valuable chiroptical technique.

Both ECD and ORD are also powerful tools for determining the enantiomeric excess (ee) of a sample, as the magnitude of the measured signal is directly proportional to the excess of one enantiomer over the other.

Computational Chemistry and Theoretical Investigations of 2 4 Chlorophenyl 1 Propanol

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It offers a good balance between computational cost and accuracy, making it suitable for investigating molecules of the size and complexity of 2-(4-Chlorophenyl)-1-propanol.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For a flexible molecule like this compound, which has several rotatable bonds, there are multiple possible conformations. Computational methods can be used to explore the conformational energy landscape to identify the various low-energy structures (conformers) and the energy barriers between them.

For the related molecule 1-phenyl-2-propanol, ab initio calculations have been used to model its structure, revealing that the lowest energy conformations are stabilized by weak OH-π hydrogen-bonding interactions. mdpi.com A similar phenomenon would be expected for this compound, where the hydroxyl group interacts with the π-electron system of the chlorophenyl ring. A systematic computational study on flavonoids, which also possess hydroxyl groups and aromatic rings, has shown that the number and relative positions of hydroxyl groups significantly influence the molecular properties and the strength of intramolecular hydrogen bonds. nih.gov

A comprehensive conformational analysis would involve systematically rotating the key dihedral angles, such as the C-C bond connecting the propanol (B110389) side chain to the aromatic ring and the C-O bond of the alcohol, and calculating the energy at each step. This process generates a potential energy surface, from which the global minimum and other low-energy local minima can be identified. The results of such an analysis for this compound would provide crucial information about its preferred shapes, which in turn influence its physical properties and biological activity.

Table 1: Representative Dihedral Angles for Conformational Analysis of this compound

| Dihedral Angle | Description | Expected Influence on Conformation |

| Cl-C4-C1-C(propanol) | Rotation of the chlorophenyl ring | Affects the interaction of the chloro substituent with the side chain |

| C4-C1-C(propanol)-C(methyl) | Rotation around the bond connecting the ring to the side chain | Determines the overall shape and steric hindrance |

| C1-C(propanol)-C(hydroxyl)-H | Rotation of the hydroxyl group | Influences intramolecular hydrogen bonding possibilities |

The electronic structure of a molecule governs its reactivity. DFT calculations can provide detailed information about the distribution of electrons within this compound. One of the key aspects of this analysis is the characterization of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, indicating its nucleophilic character. The energy of the LUMO, on the other hand, is related to its ability to accept electrons, reflecting its electrophilic character. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the chlorophenyl ring, which is rich in π-electrons. The LUMO is also likely to be associated with the aromatic ring's π* anti-bonding orbitals. The presence of the electron-withdrawing chlorine atom will influence the energies of these orbitals. A natural bond orbital (NBO) analysis can further elucidate the electronic structure by describing the bonding in terms of localized orbitals and quantifying interactions between them, such as hyperconjugation.

Table 2: Conceptual Electronic Properties from FMO Analysis of this compound

| Property | Description | Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to the ionization potential and electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to the electron affinity and electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and kinetic stability |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A measure of the molecule's ability to attract electrons |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | A measure of the molecule's resistance to charge transfer |

Quantum chemical calculations are a powerful tool for predicting various spectroscopic parameters, which can be used to interpret and assign experimental spectra.

NMR Spectroscopy: DFT calculations can accurately predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and spin-spin coupling constants. rsc.orgunlp.edu.arsemanticscholar.orgacs.orgbath.ac.uk By calculating these parameters for different possible isomers or conformers, computational results can aid in the structural elucidation of this compound. The calculated chemical shifts are often correlated with experimental data to confirm the assignments of signals in the NMR spectrum.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated using DFT. These theoretical infrared (IR) spectra can be compared with experimental spectra to identify the characteristic vibrational modes of the functional groups present in this compound, such as the O-H stretch of the alcohol and the C-Cl stretch of the chlorophenyl group. For the related compound 2-phenyl-1-propanol, theoretical calculations using DFT have been successfully employed to analyze its FT-IR and FT-Raman spectra. researchgate.net

Electronic Circular Dichroism (ECD): For chiral molecules, ECD spectroscopy is a valuable technique for determining the absolute configuration. Time-dependent DFT (TD-DFT) can be used to simulate the ECD spectrum of each enantiomer of this compound. By comparing the calculated spectrum with the experimental one, the absolute stereochemistry of the molecule can be determined.

Molecular Dynamics Simulations for Conformational Dynamics and Solvent Effects

While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can be used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and interactions with the surrounding environment.

For this compound, an MD simulation in a solvent such as water would reveal how the molecule moves and changes its shape in a more realistic environment. This would provide a dynamic picture of the conformational landscape, showing the transitions between different low-energy conformers. Furthermore, MD simulations can elucidate the details of solute-solvent interactions, such as the formation and breaking of hydrogen bonds between the alcohol's hydroxyl group and water molecules. The simulation can also provide information on the structure of the solvation shell around the molecule. Studies on aqueous alcohol mixtures have demonstrated the utility of MD simulations in understanding their microscopic structure and dynamics. uni-paderborn.deresearchgate.net

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, potential reactions of interest include its dehydration to form an alkene or its oxidation to a ketone or aldehyde.

By mapping the potential energy surface for a given reaction, computational methods can identify the minimum energy path from reactants to products. Along this path, the transition state, which is the point of highest energy, can be located and characterized. The energy of the transition state determines the activation energy of the reaction, which is a key factor in its rate.

For example, a computational study of the gas-phase dehydration of n-butanol has identified the transition states for different elimination pathways. researchgate.net Similarly, DFT studies have been used to investigate the mechanisms of alcohol oxidation. rsc.orgresearchgate.netacs.org A similar approach could be applied to this compound to understand the stereochemical and regiochemical outcomes of its reactions. Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state indeed connects the desired reactants and products.

Quantitative Structure-Property Relationship (QSPR) Modeling of Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. nih.govnih.gov A QSPR model is a mathematical equation that relates a particular property (e.g., boiling point, solubility, toxicity) to a set of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its size, shape, and electronic properties.

For a series of analogues of this compound, where the substituents on the phenyl ring or the structure of the alcohol side chain are varied, a QSPR model could be developed to predict a property of interest. For instance, the toxicity of a range of alcohols has been successfully modeled using QSPR approaches. researchgate.netresearchgate.net

The general workflow for developing a QSPR model involves:

Data Collection: Gathering a dataset of molecules with known experimental values for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule in the dataset.

Model Building: Using statistical methods, such as multiple linear regression or machine learning algorithms, to select the most relevant descriptors and build a predictive model.

Model Validation: Assessing the predictive power of the model using external or internal validation techniques.

A validated QSPR model could then be used to predict the properties of new, un-synthesized analogues of this compound, thereby guiding the design of new compounds with desired characteristics.

Table 3: Common Classes of Molecular Descriptors for QSPR Modeling

| Descriptor Class | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic composition and connectivity |

| Topological | Wiener index, Randić index | 2D connectivity and branching |

| Geometrical | Molecular surface area, molecular volume | 3D shape and size |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, partial charges | Electronic properties and reactivity |

Stereochemical Resolution and Enantiomeric Purity Assessment of 2 4 Chlorophenyl 1 Propanol

Classical Chiral Resolution Techniques

Classical resolution methods are foundational in the separation of enantiomers and are often employed for large-scale production due to their operational simplicity and cost-effectiveness. These techniques rely on the conversion of an enantiomeric mixture into a pair of diastereomers, which can then be separated based on their distinct physical properties.

Diastereomeric Salt Formation with Chiral Acids or Bases

One of the most established methods for chiral resolution is the formation of diastereomeric salts. This process involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomeric salts that possess different solubilities. For an alcohol like 2-(4-Chlorophenyl)-1-propanol, this typically requires derivatization to introduce an acidic or basic functional group that can form a salt with a chiral base or acid, respectively.

For instance, the alcohol can be converted into a half-ester, such as a phthalate (B1215562) or succinate (B1194679) derivative, which can then be resolved using a variety of commercially available chiral amines like brucine, strychnine, or enantiomers of 1-phenylethylamine. Conversely, if an amino group were present, chiral acids such as tartaric acid or mandelic acid would be suitable resolving agents. The selection of the appropriate resolving agent and crystallization solvent is paramount and is generally determined through systematic screening to identify conditions that favor the crystallization of one diastereomer, leaving the other in the mother liquor. After separation by filtration, the desired enantiomer is recovered from the diastereomeric salt.

Crystallization-Based Enantioseparation Methods

Crystallization-based techniques can directly separate enantiomers from a racemic mixture. Preferential crystallization, for example, is applicable to racemic compounds that crystallize as conglomerates, which are physical mixtures of crystals of the pure enantiomers. In this method, a supersaturated solution of the racemate is seeded with crystals of the desired enantiomer, inducing its selective crystallization.

For the majority of racemic compounds that crystallize as a racemic compound (a 1:1 molecular arrangement of both enantiomers in the crystal lattice), diastereomeric cocrystallization can be an effective alternative. This involves the use of a chiral coformer that forms a stable cocrystal with only one of the enantiomers, allowing for its selective precipitation. While specific studies detailing the application of these crystallization-based methods to this compound are not widely reported, they represent potential avenues for its enantiomeric resolution.

Advanced Chromatographic Enantioseparation Techniques

Chromatographic techniques offer high efficiency and precision for the separation and quantification of enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are particularly powerful tools for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC) Method Development

Chiral HPLC is a cornerstone of enantioseparation, both for analytical and preparative purposes. The technique relies on a chiral stationary phase (CSP) that exhibits stereoselective interactions with the enantiomers, resulting in different retention times and thus, separation. For the enantioseparation of aryl propanols like this compound, polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are often highly effective.

The development of a robust chiral HPLC method involves the screening of various CSPs and mobile phase compositions. Typically, a normal-phase mobile system consisting of a hydrocarbon solvent (e.g., hexane (B92381) or heptane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol) is employed. The ratio of these solvents is optimized to achieve a balance between resolution and analysis time.

While specific method parameters for this compound are not extensively documented, the table below provides representative conditions for the chiral separation of analogous aryl propanols, which can serve as a starting point for method development.

| Chiral Stationary Phase (CSP) | Mobile Phase (v/v) | Flow Rate (mL/min) | Wavelength (nm) |

| Amylose tris(3,5-dimethylphenylcarbamate) | Hexane/Isopropanol (90/10) | 1.0 | 220 |

| Cellulose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol (95/5) | 0.8 | 220 |

| Amylose tris(3-chloro-5-methylphenylcarbamate) | Hexane/Isopropanol (85/15) | 1.0 | 220 |

This interactive table contains generalized starting conditions for the chiral separation of aryl propanols.

Supercritical Fluid Chromatography (SFC) for Enantiomer Separation

Supercritical Fluid Chromatography (SFC) has gained prominence as a green and efficient alternative to HPLC for chiral separations. Utilizing supercritical carbon dioxide as the primary mobile phase component, SFC offers advantages such as faster analysis times, reduced organic solvent consumption, and lower backpressure.

Similar to chiral HPLC, the enantioselectivity in SFC is achieved through the use of a chiral stationary phase. Polysaccharide-based CSPs are also the most widely used and successful in SFC. The mobile phase is typically a mixture of supercritical CO2 and a small percentage of a polar organic modifier, such as methanol (B129727) or ethanol, to control the retention and selectivity of the analytes. Method development in chiral SFC involves optimizing parameters such as the choice and concentration of the modifier, the column temperature, and the back pressure to achieve the desired separation.

Enzymatic Kinetic Resolution and Biocatalytic Approaches

Biocatalysis offers a highly selective and environmentally friendly approach to obtaining enantiomerically pure compounds. Enzymatic kinetic resolution is a widely used biocatalytic method that relies on the ability of an enzyme to selectively catalyze the transformation of one enantiomer in a racemic mixture, allowing for the separation of the reacted and unreacted enantiomers.

For the kinetic resolution of racemic alcohols, lipases are the most frequently employed class of enzymes. These enzymes can catalyze the enantioselective acylation of an alcohol in the presence of an acyl donor, such as vinyl acetate (B1210297) or an acid anhydride, typically in a non-aqueous solvent. One enantiomer of the alcohol is preferentially converted to an ester, while the other remains largely unreacted. The resulting ester and the unreacted alcohol can then be separated by standard techniques like chromatography or distillation.

Studies on structurally similar compounds, such as 1-phenyl-1-propanol (B1198777) and other aryl propanols, have demonstrated the efficacy of this approach. For example, immobilized Candida antarctica lipase (B570770) B (commonly known as Novozym 435) is a robust and highly selective biocatalyst for the resolution of a wide range of chiral alcohols. The choice of enzyme, acyl donor, solvent, and temperature are critical parameters that must be optimized to achieve high enantiomeric excess (ee) and yield.

The following table summarizes research findings on the enzymatic kinetic resolution of analogous aryl propanols, which can inform the development of a biocatalytic resolution for this compound.

| Enzyme | Substrate Analog | Acyl Donor | Solvent | Enantiomeric Excess (ee) of Remaining Alcohol |

| Novozym 435 (Candida antarctica lipase B) | (R,S)-1-Phenyl-1-propanol | Vinyl Acetate | Toluene | >99% |

| Lipase from Pseudomonas cepacia | (R,S)-1-(4-Methylphenyl)ethanol | Isopropenyl Acetate | Hexane | 98% |

| Lipase from Candida rugosa | (R,S)-1-Phenylethanol | Acetic Anhydride | Diisopropyl ether | 95% |

This interactive table presents data from the enzymatic resolution of compounds structurally similar to this compound.

In addition to kinetic resolution, biocatalytic asymmetric synthesis provides a direct route to a single enantiomer. For example, the asymmetric reduction of the corresponding prochiral ketone, 2-(4-chlorophenyl)-1-propanone, using a stereoselective ketoreductase enzyme can yield enantiomerically enriched (R)- or (S)-2-(4-Chlorophenyl)-1-propanol.

Derivatization with Chiral Auxiliaries for Diastereomer Analysis

The assessment of enantiomeric purity and the resolution of racemic mixtures of this compound can be effectively achieved by converting the enantiomers into diastereomers through derivatization with a chiral auxiliary. This indirect method allows for the separation and quantification of the original enantiomers using standard chromatographic and spectroscopic techniques.

The underlying principle of this approach is the reaction of the chiral analyte, in this case, the (R)- and (S)-enantiomers of this compound, with a single, enantiomerically pure chiral derivatizing agent (CDA). tcichemicals.com This reaction transforms the pair of enantiomers, which have identical physical properties, into a pair of diastereomers. Diastereomers possess different physical and chemical properties, which allows for their separation and distinct analysis. sci-hub.se

For alcohols such as this compound, chiral carboxylic acids are commonly employed as derivatizing agents to form diastereomeric esters. nih.gov A widely utilized and effective chiral auxiliary for this purpose is α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. wikipedia.org The reaction involves the esterification of the hydroxyl group of this compound with an activated form of Mosher's acid, typically Mosher's acid chloride (MTPA-Cl). wikipedia.orgnih.gov

The derivatization process creates two distinct diastereomeric esters. For instance, reacting racemic this compound with (R)-MTPA-Cl would yield (R)-2-(4-Chlorophenyl)-1-propyl (R)-MTPA ester and (S)-2-(4-Chlorophenyl)-1-propyl (R)-MTPA ester. These diastereomers can then be analyzed to determine the enantiomeric composition of the original alcohol.

Analysis of Diastereomers

Once the diastereomeric derivatives are formed, their analysis is typically performed using high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC):

HPLC is a powerful technique for separating diastereomers. nih.gov Unlike the direct separation of enantiomers, which requires a specialized and often expensive chiral stationary phase (CSP), the separation of diastereomers can be achieved on a standard, achiral stationary phase, such as silica (B1680970) gel. nih.govnih.gov The different spatial arrangements of the diastereomers lead to differential interactions with the stationary phase, resulting in different retention times.

The separation efficiency is influenced by several factors, including the choice of the chiral derivatizing agent, the mobile phase composition, and the column temperature. csfarmacie.cz The separation allows for the quantification of each diastereomer, which directly corresponds to the amount of each enantiomer in the original mixture.

Illustrative HPLC Separation Data for Diastereomeric Esters of this compound:

The following interactive table presents hypothetical, yet representative, data for the HPLC separation of (R)-MTPA diastereomeric esters of this compound.

| Diastereomer | Retention Time (min) | Peak Area (%) |

| (R)-alcohol-(R)-MTPA ester | 12.5 | 50.0 |

| (S)-alcohol-(R)-MTPA ester | 14.2 | 50.0 |

| HPLC Conditions: Normal Phase, Silica Gel Column, Hexane:Ethyl Acetate mobile phase. |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy, particularly ¹H and ¹⁹F NMR, is another valuable tool for the analysis of diastereomeric derivatives. thieme-connect.de In the presence of the chiral auxiliary, the corresponding protons (and fluorine atoms, if present in the auxiliary) in the two diastereomers are in different chemical environments. This results in distinct chemical shifts for analogous nuclei in the two diastereomers. nih.gov

In the case of MTPA esters, the protons on the this compound moiety will exhibit different chemical shifts in the ¹H NMR spectra of the two diastereomers. nih.gov The analysis of these chemical shift differences (Δδ) can be used to determine the absolute configuration of the original alcohol. nih.gov Furthermore, the integration of the distinct signals for each diastereomer allows for the precise determination of the enantiomeric excess (ee) of the original alcohol sample. researchgate.net The trifluoromethyl group in MTPA provides a strong signal in ¹⁹F NMR, which can also be used for accurate quantification as the signals for the two diastereomers will be resolved. wikipedia.org

Illustrative ¹H NMR Data for Diastereomeric MTPA Esters of this compound:

This interactive table shows plausible ¹H NMR chemical shift data for the methoxy (B1213986) (–OCH₃) and benzylic (–CH) protons of the diastereomeric MTPA esters.

| Proton | Chemical Shift (δ) for (R,R)-Diastereomer (ppm) | Chemical Shift (δ) for (S,R)-Diastereomer (ppm) | Δδ (ppm) (δS - δR) |

| -OCH₃ (MTPA) | 3.54 | 3.58 | +0.04 |

| -CH (Propanol) | 4.32 | 4.28 | -0.04 |

| Spectra acquired in CDCl₃ at 400 MHz. |

The derivatization of this compound with a chiral auxiliary to form diastereomers is a robust and well-established methodology for stereochemical resolution and the assessment of enantiomeric purity. The subsequent analysis of these diastereomers by standard chromatographic and spectroscopic methods provides reliable and accurate results.

Utility of 2 4 Chlorophenyl 1 Propanol As a Chiral Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Natural Products and Structurally Related Analogs

While the direct application of 2-(4-chlorophenyl)-1-propanol as a starting material in the total synthesis of specific natural products is not extensively documented in readily available literature, its potential as a chiral precursor is significant. Chiral alcohols are fundamental building blocks in the synthesis of a wide array of natural products, including alkaloids, terpenes, and polyketides. The stereocenter of this compound could be incorporated into a target molecule, or it could be used to induce chirality in subsequent reactions.

The general strategy for employing such a chiral building block involves leveraging its existing stereochemistry to control the formation of new stereocenters. This can be achieved through various synthetic methodologies, such as diastereoselective reactions where the chiral center of the propanol (B110389) derivative influences the approach of reagents to a prochiral center elsewhere in the molecule. Although specific examples for this particular compound are scarce, the principle remains a cornerstone of modern synthetic organic chemistry.

Intermediate in the Formation of Advanced Pharmaceutical and Agrochemical Scaffolds

The 4-chlorophenyl moiety is a common structural feature in a multitude of biologically active compounds, including pharmaceuticals and agrochemicals. Consequently, this compound and its derivatives are valuable intermediates in the synthesis of these advanced scaffolds.

In the agrochemical sector, for instance, the related compound 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone is a key intermediate in the synthesis of the triazole fungicide, cycloconazole patsnap.com. The synthesis of this intermediate often starts from precursors that share the 4-chlorophenyl propane (B168953) backbone, highlighting the relevance of this structural motif. While the direct conversion of this compound to this specific intermediate is not explicitly detailed, its potential as a starting material for similar structures is evident.

In the pharmaceutical realm, closely related chiral haloalcohols have been successfully employed in the synthesis of important drugs. For example, the enantiomers of 3-chloro-1-phenyl-1-propanol serve as crucial intermediates in the highly enantioselective synthesis of antidepressant drugs such as Tomoxetine, Fluoxetine, and Nisoxetine google.com. This underscores the potential of chiral chlorophenyl propanols in the development of pharmaceutically active compounds. The table below illustrates the application of related compounds as intermediates.

| Intermediate | Final Product Class | Application |

| 1-(4-Chlorophenyl)-2-cyclopropyl-1-propanone | Triazole Fungicides (e.g., Cycloconazole) | Agrochemical |

| (R/S)-3-Chloro-1-phenyl-1-propanol | Phenyl or Substituted Phenylalkylamines (e.g., Tomoxetine, Fluoxetine) | Pharmaceutical |

This table showcases the utility of compounds structurally related to this compound as key intermediates in the synthesis of commercially important agrochemicals and pharmaceuticals.

Application in Asymmetric Catalysis as a Ligand Component or Organocatalyst Precursor

Chiral alcohols are frequently utilized as precursors for the synthesis of chiral ligands for asymmetric metal catalysis or as the basis for organocatalysts. The hydroxyl group can be readily transformed into other functionalities, such as phosphines, amines, or ethers, which can then coordinate to a metal center. The inherent chirality of the alcohol backbone can create a chiral environment around the metal, enabling enantioselective transformations.

Although specific research detailing the use of this compound in the development of catalysts is not prominent in the surveyed literature, the potential for such applications is clear. The synthesis of chiral ligands often involves the derivatization of readily available chiral building blocks. The structural features of this compound make it a candidate for the development of new ligand scaffolds. For example, the hydroxyl group could be used as a handle to introduce a coordinating group, while the chlorophenyl moiety could be modified to tune the steric and electronic properties of the resulting ligand.

Integration into Novel Functional Materials and Polymer Architectures

The incorporation of chiral units into functional materials and polymers can impart unique properties, such as chiroptical activity, which are of interest for applications in optics, electronics, and separation sciences. Chiral liquid crystals and chiral stationary phases for chromatography are two prominent examples of such materials.

The synthesis of chiral liquid crystals has been demonstrated using a structurally similar compound, (R)-2-chloro-l-propanol mdpi.com. The homologous series of (R)-(2-chloropropyl)-4-[4'-(n-alkoxy)benzoyloxy] benzoates were prepared and shown to exhibit smectic A phases, making them suitable as chiral dopants in ferroelectric mixtures mdpi.com. This suggests a strong potential for this compound to be used in the synthesis of novel chiral liquid crystalline materials. The presence of the aromatic ring in this compound could be advantageous in designing mesogenic cores.

Furthermore, derivatives of chiral compounds are extensively used in the preparation of chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC) nih.govmdpi.com. These CSPs are crucial for the separation of enantiomers. Brush-type CSPs, for example, can be synthesized from chiral amines or alcohols which are then covalently bonded to a silica (B1680970) support mdpi.comhplc.eu. The enantioselective separation capabilities of these phases are highly dependent on the structure of the chiral selector. The table below outlines potential applications of this compound derivatives in functional materials.

| Potential Application Area | Functional Material | Relevant Research Finding |

| Optics / Displays | Chiral Liquid Crystals | Homologous series of liquid crystals from (R)-2-chloro-l-propanol exhibit smectic A phases and are useful as chiral dopants. mdpi.com |

| Separation Science | Chiral Stationary Phases (CSPs) for HPLC | Brush-type CSPs based on (S)-N-(1-aryl-propyl)-3,5-dinitrobenzamides show good enantioseparation for various drugs. mdpi.com |

This table illustrates potential applications of this compound derivatives in the development of advanced functional materials, based on research on structurally similar compounds.

Environmental Transformation and Degradation Pathways of 2 4 Chlorophenyl 1 Propanol

Abiotic Degradation Mechanisms in Environmental Matrices

Photolytic Degradation under Simulated Environmental Conditions

No specific studies detailing the photolytic degradation of 2-(4-Chlorophenyl)-1-propanol under simulated environmental conditions could be identified. In general, the photostability of a molecule is influenced by its ability to absorb light in the environmentally relevant spectrum (wavelengths > 290 nm) and the efficiency of the subsequent photochemical reactions. For aromatic compounds, the presence of a chlorine substituent can influence photolysis rates and pathways. Without experimental data, any discussion on the photolytic fate of this compound would be speculative.

Hydrolytic Stability and Oxidative Transformation Processes

Information regarding the hydrolytic stability and oxidative transformation of this compound is also lacking in the available literature. The propanol (B110389) functional group is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). However, the presence of the chlorophenyl group could potentially influence its reactivity. Oxidative processes, driven by reactive species such as hydroxyl radicals in the atmosphere and in aquatic environments, are often a significant degradation pathway for organic compounds. The susceptibility of this compound to such oxidation has not been experimentally determined.

Biotic Degradation Studies in Non-Human Environmental Compartments

The role of microorganisms in the degradation of this compound is a key aspect of its environmental fate, yet specific studies in this area are absent from the scientific record.

Microbial Metabolism and Identification of Transformation Products

There are no published studies that have investigated the microbial metabolism of this compound or identified its transformation products in environmental compartments. Research on structurally similar compounds, such as chlorophenols, has shown that microbial degradation can proceed through various pathways, often initiated by hydroxylation and ring cleavage. However, it is not possible to extrapolate these findings to this compound without dedicated research.

Assessment of Environmental Persistence and Mobility in Soil and Water